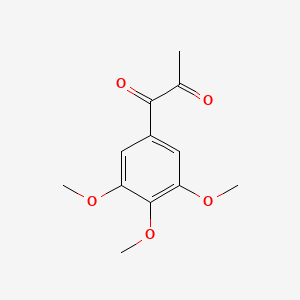

1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)propane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7(13)11(14)8-5-9(15-2)12(17-4)10(6-8)16-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOZHPFXUTYWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione and Its Precursors

The synthesis of 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione, an α-diketone, can be approached through several strategic pathways, beginning with the disconnection of the target molecule into simpler, more readily available precursors.

Retrosynthetic analysis is a problem-solving technique used for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. wikipedia.orgscitepress.org For 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione, two primary disconnections can be considered:

C-C Bond Disconnection between the Aromatic Ring and the Diketone Moiety: This approach simplifies the molecule into a 3,4,5-trimethoxyphenyl synthon and a propane-1,2-dione synthon. The most logical synthetic equivalent for the aromatic portion is 3,4,5-trimethoxybenzaldehyde (B134019), a commercially available starting material.

Functional Group Interconversion (FGI) and C-C Bond Disconnection: A more versatile approach involves transforming the α-diketone into a more accessible functional group, such as an alkene. This leads to the precursor 1-(3,4,5-trimethoxyphenyl)propene. This alkene can then be disconnected via a Wittig-type reaction, leading back to 3,4,5-trimethoxybenzaldehyde and an ethyl-substituted phosphonium (B103445) ylide. This latter pathway offers excellent control over the construction of the carbon skeleton.

This analysis suggests a forward synthesis commencing from 3,4,5-trimethoxybenzaldehyde, proceeding through an alkene intermediate, followed by functional group transformations to install the diketone moiety.

Following the second retrosynthetic strategy, a plausible multi-step pathway involves a Wittig reaction, followed by dihydroxylation and subsequent oxidation.

Step 1: Wittig Reaction The Wittig reaction is a widely used method for preparing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). lumenlearning.commasterorganicchemistry.com In this synthesis, 3,4,5-trimethoxybenzaldehyde is reacted with ethyltriphenylphosphonium bromide in the presence of a strong base (like n-butyllithium) to generate the corresponding ylide in situ. The ylide then reacts with the aldehyde to form the alkene, 1-(3,4,5-trimethoxyphenyl)propene. organic-chemistry.orgwikipedia.org The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

Step 2: Syn-Dihydroxylation The conversion of the alkene intermediate to a vicinal diol (a 1,2-diol) is achieved through dihydroxylation. illinois.edu Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com This reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, respectively, which ensures the syn-addition stereochemistry. youtube.com The product of this step is 1-(3,4,5-trimethoxyphenyl)propane-1,2-diol.

Step 3: Oxidation to α-Diketone The final step is the oxidation of the 1,2-diol to the target α-diketone. Various oxidation methods can be employed for this transformation. A common and effective method is the Swern oxidation or using other reagents like Dess-Martin periodinane. Alternatively, certain oxidation catalysts can directly convert alkenes to α-diketones. organic-chemistry.org The choice of oxidant is crucial to ensure the selective oxidation of both hydroxyl groups without cleaving the C-C bond between them.

Achieving chemo- and regioselectivity is paramount in the synthesis of polyfunctional molecules like 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione.

Regioselectivity: In the proposed pathway, the Wittig reaction inherently provides high regioselectivity, forming the C-C bond exclusively at the carbonyl carbon of the starting aldehyde. The subsequent dihydroxylation and oxidation steps are also regioselective, targeting the propenyl group without affecting the stable aromatic ring or its methoxy (B1213986) substituents.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the oxidation of the 1,2-diol, a mild oxidizing agent is necessary to prevent over-oxidation or cleavage of the molecule. The trimethoxy-substituted phenyl group is generally stable under these conditions, but harsh oxidants could potentially affect the electron-rich aromatic ring. The use of reagents like those in the Swern or Dess-Martin oxidations provides the required chemoselectivity to yield the desired diketone. acs.org

Wittig Reaction Optimization: The yield of the Wittig reaction can be influenced by the choice of base, solvent, and temperature. For non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, aprotic solvents like tetrahydrofuran (B95107) (THF) and low temperatures are often employed to control reactivity and maximize yield.

Dihydroxylation Optimization: The use of catalytic OsO₄ with a stoichiometric co-oxidant is often preferred for cost and safety reasons, and it typically provides high yields of the diol. Careful control of the reaction temperature and stoichiometry is essential.

Oxidation Optimization: The choice of oxidizing agent and reaction conditions is critical. The Swern oxidation, for example, is performed at low temperatures (-78 °C) to prevent side reactions and typically results in high yields of the carbonyl compound.

Below is a table summarizing the proposed synthetic pathway with plausible conditions.

| Step | Reaction | Starting Material | Key Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Wittig Reaction | 3,4,5-Trimethoxybenzaldehyde | 1. Ethyltriphenylphosphonium bromide, n-BuLi 2. THF, -78 °C to RT | 1-(3,4,5-Trimethoxyphenyl)propene |

| 2 | Syn-Dihydroxylation | 1-(3,4,5-Trimethoxyphenyl)propene | OsO₄ (cat.), NMO Acetone/Water, RT | 1-(3,4,5-Trimethoxyphenyl)propane-1,2-diol |

| 3 | Oxidation | 1-(3,4,5-Trimethoxyphenyl)propane-1,2-diol | (COCl)₂, DMSO, Et₃N DCM, -78 °C to RT | 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione |

Derivatization and Structural Modification of the 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione Scaffold

The α-diketone functionality serves as a versatile handle for further structural modifications, allowing for the introduction of various chemical entities to explore structure-activity relationships.

The reactivity of the α-diketone moiety allows for various chemical transformations. One key class of reactions is acylation, which involves the introduction of acyl groups. While direct acylation on the diketone scaffold can be complex, derivatization often proceeds through condensation reactions or by targeting the enolizable protons adjacent to the carbonyl groups.

For instance, the α-diketone can react with various nucleophiles. Condensation with hydrazines can lead to the formation of pyrazole (B372694) derivatives, a common strategy in medicinal chemistry. urfu.rumdpi.com Similarly, reaction with 1,2-diamines can yield quinoxaline (B1680401) structures.

The introduction of acyl groups can also be envisioned through multi-step sequences. For example, selective reduction of one ketone to a hydroxyl group would yield an α-hydroxyketone. inchem.org This hydroxyl group could then be acylated using various acyl chlorides or anhydrides (aliphatic, cyclic, or aromatic) under standard conditions (e.g., using a base like pyridine (B92270) or triethylamine) to introduce a diverse range of side chains. organic-chemistry.org This two-step process of selective reduction followed by acylation provides a reliable method for structural modification of the diketone scaffold.

Synthesis of Analogs with Altered Dione Positions (e.g., 1,3-diones)

While 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione is an α-diketone, the synthesis of its β-diketone analog, 1-(3,4,5-trimethoxyphenyl)propane-1,3-dione, proceeds through different synthetic routes. A common method for synthesizing 1,3-dicarbonyl compounds is the Claisen condensation. This reaction involves the condensation of an ester with a ketone. For the synthesis of a 1,3-dione analog, 3,4,5-trimethoxyacetophenone could be reacted with an appropriate acylating agent in the presence of a strong base. Another approach involves the acylation of a ketone enolate with an acyl chloride. nih.gov The synthesis of pyrazoles from 1,3-diketones is a well-established reaction, often proceeding via a Knorr-type reaction with hydrazines. nih.govwikipedia.org

Incorporation into Heterocyclic Systems (e.g., triazoles, pyrazoles, chalcones)

The 1,2-dione moiety is a valuable precursor for the synthesis of various heterocyclic compounds.

Triazoles: 1,2,4-Triazoles can be synthesized from a variety of starting materials, including hydrazines and their derivatives. organic-chemistry.orgisres.org A common method involves the reaction of a dicarbonyl compound with a hydrazine (B178648) derivative, followed by cyclization. frontiersin.org For instance, the reaction of 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione with a hydrazine and a source of carbon and nitrogen could lead to the formation of a substituted 1,2,4-triazole. The reaction of hydrazones with various reagents is a versatile method for synthesizing multi-substituted 1,2,4-triazoles. rsc.orgnih.gov

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. wikipedia.orgnih.govmdpi.com However, 1,2-diketones can also serve as precursors. The reaction of 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione with hydrazine or a substituted hydrazine would be expected to yield a pyrazole derivative. The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles after an oxidation step. nih.govmdpi.com

Chalcones: Chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative in the presence of a base or acid catalyst. mdpi.comresearchgate.netmdpi.comjetir.org To synthesize a chalcone (B49325) from 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione, one of the carbonyl groups would first need to be reduced to a methylene (B1212753) group to form a suitable ketone precursor, 3,4,5-trimethoxypropiophenone. This ketone could then be reacted with a substituted benzaldehyde to form the corresponding chalcone. A variety of chalcones bearing the 3,4,5-trimethoxyphenyl moiety have been synthesized and studied for their biological activities. mdpi.comnih.govnih.gov

| Heterocycle | General Precursors | Potential Reaction with 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione |

|---|---|---|

| Triazole | Dicarbonyl compounds, Hydrazines, Amidines | Reaction with a hydrazine derivative and a suitable one-carbon source. |

| Pyrazole | 1,3-Diketones, Hydrazines, α,β-Unsaturated ketones | Reaction with hydrazine or a substituted hydrazine. |

| Chalcone | Acetophenones, Benzaldehydes | Requires initial reduction of one carbonyl group to form a propiophenone (B1677668) derivative, followed by Claisen-Schmidt condensation. |

Generation of Mescaline Derivatives from Related Propenes

Mescaline, or 3,4,5-trimethoxyphenethylamine, and its derivatives can be synthesized from precursors containing the 3,4,5-trimethoxyphenyl group. One synthetic route involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. studfile.net Subsequent reduction of the nitro group and the double bond yields the corresponding phenethylamine (B48288) derivative. Another approach starts with 3,4,5-trimethoxybenzaldehyde and methyl propionate, which are condensed and then hydrolyzed to form 2-methyl-3-(3,4,5-trimethoxyphenyl)-propenoic acid. This intermediate can then be reduced and converted to the amine. erowid.org While not directly starting from 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione, these synthetic strategies highlight the utility of related compounds with the same trimethoxyphenyl moiety in the synthesis of mescaline analogs.

Investigation of Chemical Reaction Mechanisms and Pathways Involving the Diketone Functional Group

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the diketone functional group in 1-(3,4,5-trimethoxyphenyl)propane-1,2-dione is characterized by the electrophilic nature of the carbonyl carbons. libretexts.orgmasterorganicchemistry.com These carbons are susceptible to attack by nucleophiles. The presence of two adjacent carbonyl groups influences the reactivity of each, and the molecule can exist in equilibrium with its enol tautomer.

Nucleophilic Attack: Nucleophiles can attack either of the carbonyl carbons. The specific site of attack can be influenced by steric and electronic factors. The trimethoxyphenyl group, being electron-donating, may slightly reduce the electrophilicity of the adjacent carbonyl carbon compared to the other carbonyl carbon.

Electrophilic Attack: Electrophiles can attack the oxygen atoms of the carbonyl groups. libretexts.org Protonation of a carbonyl oxygen, for instance, increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of conjugated dienes, electrophilic attack can lead to 1,2- or 1,4-addition products, a concept that can be extended to the reactivity of the enol form of the diketone. masterorganicchemistry.comyoutube.comlibretexts.org

Domino and Multi-component Reaction Architectures for Complex Scaffold Construction

The diketone functionality is a valuable component in domino and multi-component reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single synthetic operation. iupac.orgrsc.orguni-rostock.dersc.orgrug.nluwa.edu.aunih.gov These reactions are highly efficient and atom-economical.

Domino Reactions: A domino reaction involves a sequence of intramolecular reactions, where the product of the first reaction is the substrate for the next. The diketone can be a starting point for such a cascade, for example, in the synthesis of fused heterocyclic systems.

Multi-component Reactions: MCRs involve the reaction of three or more starting materials in a one-pot synthesis to form a complex product that contains portions of all the starting materials. researchgate.netmdpi.com 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione could be a key component in MCRs for the synthesis of diverse heterocyclic libraries. For instance, its reaction with a diamine and another component could lead to the formation of complex, fused ring systems.

Catalytic Approaches and Reaction Kinetics in Diketone Transformations

Catalysis plays a crucial role in many transformations involving diketones. Both acid and base catalysis are common, as well as catalysis by transition metals.

Catalysis: Catalysts can be used to enhance the rate and selectivity of reactions involving the diketone. For example, in condensation reactions, a catalyst can facilitate the formation of the enolate or enhance the electrophilicity of the carbonyl group. Metal catalysts, such as ruthenium and iron complexes, have been used in the reduction of ketones. scholaris.ca The oxidation of various substrates to form α-diketones can be achieved using different catalytic systems. organic-chemistry.orgnih.gov

Reaction Kinetics: The study of reaction kinetics provides insight into the mechanism of a reaction. For diketone transformations, kinetic studies can help to determine the rate-determining step and the influence of various factors, such as catalyst concentration and temperature, on the reaction rate. rsc.orgiosrjournals.orgacs.org The kinetics of the hydrolysis of β-diketonates have been studied, revealing second-order kinetics. rsc.org

| Compound Name |

|---|

| 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione |

| 1-(3,4,5-trimethoxyphenyl)propane-1,3-dione |

| 3,4,5-trimethoxyacetophenone |

| 3,4,5-trimethoxypropiophenone |

| Mescaline (3,4,5-trimethoxyphenethylamine) |

| 3,4,5-trimethoxybenzaldehyde |

| 1-(3,4,5-trimethoxyphenyl)-2-nitropropene |

| 2-methyl-3-(3,4,5-trimethoxyphenyl)-propenoic acid |

Biological Activities and Mechanistic Pathways in Vitro Studies

Anti-Cancer and Cytotoxic Mechanisms

The 3,4,5-trimethoxyphenyl (TMP) scaffold is a key pharmacophore found in numerous synthetic and natural compounds that exhibit potent anti-cancer properties. Its presence is often associated with the ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation.

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs. This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP), which function as drug efflux pumps.

The overexpression of P-glycoprotein (P-gp) is a primary obstacle to successful chemotherapy. nih.gov Compounds incorporating the 3,4,5-trimethoxyphenyl group have demonstrated potent MDR reversal properties. nih.gov A study of various compounds containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group revealed significant MDR reversal capabilities. nih.gov The development of P-gp inhibitors, also known as chemosensitizers, is a key strategy to overcome MDR. nih.gov These agents can restore the effectiveness of anticancer drugs by inhibiting the P-gp efflux pump, thereby increasing intracellular drug accumulation in resistant tumor cells. nih.govnih.gov Research has shown that certain derivatives carrying the 3,4,5-trimethoxyphenyl group are among the most effective P-gp inhibitors. nih.gov The mechanism of these inhibitors can be reversible, allowing for the chemosensitization of cancer cells without permanently altering their biological machinery. nih.gov

Alongside P-gp, the Multidrug Resistance-Associated Protein 1 (MRP1) is another key transporter involved in cancer cell resistance. Some dietary phytochemicals have been investigated for their ability to inhibit both P-gp and MRP1. nih.gov Studies using MRP1-overexpressing cells have shown that certain compounds can increase the accumulation of fluorescent MRP1 substrates, indicating an inhibition of the pump's function. nih.gov The identification of agents with dual inhibitory effects on both P-gp and MRP1 is a promising strategy to comprehensively tackle multidrug resistance in cancer chemotherapy. nih.gov

Derivatives containing the 3,4,5-trimethoxyphenyl moiety have shown significant dose-dependent cytotoxic and anti-proliferative effects across a wide spectrum of human cancer cell lines. This broad activity underscores the importance of the TMP group in designing potent anti-cancer agents. For instance, a ciprofloxacin chalcone (B49325) hybrid featuring a 3,4,5-trimethoxy group demonstrated concentration and time-dependent reductions in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cells. nih.gov Similarly, novel 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines exhibited potent antiproliferative activity against HeLa (cervical cancer), MCF-7, and A549 (lung cancer) cell lines. consensus.app Other studies have confirmed the efficacy of various TMP-containing compounds, such as benzimidazole derivatives and triazole-carboxanilides, against cell lines including colon carcinoma (DLD-1) and breast cancer (MDA-MB-231). nih.govnih.govjksus.org

Table 1: Anti-proliferative Activity (IC₅₀ Values) of Various 3,4,5-Trimethoxyphenyl-Containing Compounds

| Compound Type | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Triazole-Carboxanilide (4e) | MCF-7 | 7.79 | nih.gov |

| Triazole-Carboxanilide (4f) | MCF-7 | 10.79 | nih.gov |

| Phosphomolybdate Hybrid | HepG2 | 33.79 | rsc.org |

| Phosphomolybdate Hybrid | A549 | 25.17 | rsc.org |

| Phosphomolybdate Hybrid | MCF-7 | 32.11 | rsc.org |

| Ciprofloxacin Chalcone Hybrid | HepG2 | 5.6 (µg/mL) at 48h | nih.gov |

| Ciprofloxacin Chalcone Hybrid | MCF-7 | 11.5 (µg/mL) at 48h | nih.gov |

| Benzimidazole Derivative | HepG2 | 15.58 | jksus.org |

| Benzimidazole Derivative | A549 | 15.80 | jksus.org |

The microtubule network is a critical target for anti-cancer drug development because of its essential role in cell division, particularly the formation of the mitotic spindle. mdpi.com The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore that interacts with tubulin, the building block of microtubules. mdpi.com Many compounds containing this moiety act as microtubule destabilizing agents by binding to the colchicine binding site on β-tubulin. nih.govmdpi.com This interaction inhibits the polymerization of tubulin heterodimers into microtubules. mdpi.comnih.gov The disruption of microtubule formation and dynamics leads to a halt in the cell cycle, typically at the G2/M phase, which is a hallmark of microtubule-targeting agents. mdpi.comnih.gov Studies on various TMP-containing scaffolds, including triazoles, chalcones, and pyridines, have consistently demonstrated potent inhibition of tubulin assembly, leading to the disruption of the cellular microtubule network. consensus.appnih.govmdpi.com

The cellular disruptions caused by 3,4,5-trimethoxyphenyl-containing compounds, such as cell cycle arrest and microtubule network collapse, ultimately converge on the induction of programmed cell death, or apoptosis. consensus.app Several studies have shown that representative compounds from this class induce apoptosis in various human cancer cell lines. nih.govnih.gov The apoptotic process is often mediated by the activation of caspases, which are key enzymes in the cell death cascade. For example, two compounds containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group were shown to induce apoptosis in human HL-60 cells through the marked activation of caspase-3. nih.gov Furthermore, the apoptotic pathway can be mitochondria-dependent, involving mitochondrial depolarization and the upregulation of proteins like cleaved caspase-9 and cleaved PARP. nih.govscienceopen.com The ability of these compounds to selectively induce apoptosis in malignant cells while having less effect on normal cells suggests a favorable therapeutic window. nih.govnih.gov

Based on the scientific literature available, a detailed analysis of the biological activities and mechanistic pathways for the specific chemical compound “1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione” as per the requested outline cannot be generated. The conducted searches did not yield in vitro studies specifically investigating this compound for the outlined biological activities.

The search results reference several other molecules that contain a 3,4,5-trimethoxyphenyl group, such as 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane and various chalcone or triazole derivatives. nih.govmdpi.comnih.gov However, the biological activities of these related but structurally distinct compounds cannot be accurately attributed to "1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione."

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione," it is not possible to provide the requested article content for the following sections:

Inhibition of Specific Enzymes and Kinases Critical for Cancer Cell Survival and Proliferation

Without specific research data on "1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Modulation of Gene Expression and Epigenetic Targets (e.g., C5-DNA methyltransferase inhibition)

There are no available scientific studies detailing the activity of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione concerning the modulation of gene expression or its potential to inhibit epigenetic targets such as C5-DNA methyltransferase. The mechanisms by which various compounds can influence DNA methylation are a subject of broad scientific interest, but specific research on this particular compound is not present in the reviewed literature.

Antimicrobial Activities

Specific data on the antimicrobial activities of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione is not available in the current body of scientific research. While related compounds containing trimethoxyphenyl or dione moieties have been investigated for such properties, these findings cannot be directly attributed to the subject compound.

Antibacterial Efficacy and Mechanistic Investigations

No peer-reviewed studies were found that have evaluated the antibacterial efficacy of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione against any bacterial strains. Consequently, there is no information regarding its potential mechanisms of antibacterial action.

Antifungal Efficacy and Mechanistic Investigations

There is no published research on the antifungal properties of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione. Studies on structurally similar molecules, such as 1-(3′,4′,5′-trimethoxyphenyl)-2-nitro-ethylene, have shown antifungal effects, but this data is not applicable to the specific compound .

Anti-tubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

No studies were identified that have tested 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione for activity against Mycobacterium tuberculosis H37Rv or any other mycobacterial species.

Antiparasitic Activities

A review of the literature reveals no information regarding the evaluation of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione for any antiparasitic activities.

Antileishmanial Activity (e.g., against Leishmania amazonensis)

There is currently no scientific literature available that details the in vitro antileishmanial activity of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione against Leishmania amazonensis or any other species of Leishmania. Consequently, data regarding its efficacy, such as the half-maximal inhibitory concentration (IC50), and its specific mechanistic pathways against this parasite have not been documented.

Antimalarial Activity (e.g., against Plasmodium falciparum)

Direct studies on the antimalarial properties of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione against Plasmodium falciparum are not present in the available literature. However, research into structurally related molecules offers some context. A compound featuring the same 3,4,5-trimethoxyphenyl moiety, 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one , has been evaluated for its antiplasmodial effects. This related compound demonstrated an IC50 value of 24.4 µM against the W2 strain of P. falciparum and a median IC50 of 6.7 µM against circulating strains of the parasite. scielo.brscielo.brnih.gov It is critical to note that these results are not directly applicable to 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione.

In Vitro Antimalarial Activity of a Structurally Related Compound

| Compound Name | Parasite Strain | IC50 (µM) |

|---|---|---|

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (W2 strain) | 24.4 |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (circulating strains) | 6.7 (median) |

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a crucial enzyme for the parasite's survival and a validated target for antimalarial drugs. exlibrisgroup.compatsnap.com Despite this, there are no published studies investigating whether 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione inhibits PfDHODH.

Antioxidant Properties

Free Radical Scavenging Mechanisms (e.g., DPPH radical scavenging assay)

The antioxidant potential of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione has not been reported in the scientific literature. Standard assays for determining antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, have not been applied to this specific compound. Therefore, its ability to scavenge free radicals and its IC50 value for such activity remain unknown.

Enzyme Inhibition Beyond Anti-Cancer and Antimicrobial Roles

Tyrosinase Inhibition and Modulation of Melanin Production

There is no available data on the ability of 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione to inhibit the enzyme tyrosinase or to modulate the production of melanin. Tyrosinase is a key enzyme in melanogenesis, and its inhibitors are studied for their potential in treating hyperpigmentation disorders. unifi.itmdpi.com While other compounds have been investigated for this activity, the compound has not been the subject of such studies.

Based on a comprehensive search of available scientific literature, there are no specific in vitro studies detailing the direct inhibitory effects of the chemical compound 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione on the function of binuclear enzymes.

Therefore, the requested article section on "" focusing on the "Inhibition of Binuclear Enzyme Function" for this specific compound cannot be generated due to the absence of relevant research data.

Further research and in vitro studies would be necessary to determine if 1-(3,4,5-Trimethoxyphenyl)propane-1,2-dione possesses any activity related to the inhibition of binuclear enzymes.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodology:

-

1H/13C NMR: Identify methoxy group environments (δ 3.7–3.9 ppm for OCH3) and diketone carbonyl signals (δ 190–210 ppm) .

-

Mass Spectrometry (MS): Confirm molecular ion peak at m/z 238.236 (average mass) .

-

Chromatography: Use HPLC with UV detection (λ ~270 nm for aromatic systems) to assess purity .

Table 1: Key Physicochemical Properties

Property Value Reference Molecular Formula C₁₂H₁₄O₅ Average Mass 238.24 g/mol Monoisotopic Mass 238.084124 g/mol

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines:

- Store in airtight containers at -20°C (powder) or -80°C (solution) to prevent diketone hydrolysis .

- Avoid prolonged exposure to light, moisture, or oxidizing agents .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in reported bioactivity data?

- Approach:

- Dose-Response Analysis: Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Structural Analog Comparison: Compare results with analogs like 3-(3,5-dimethylphenoxy)propane-1,2-diol (CAS 59365-66-1) to isolate substituent-specific effects.

- Purity Validation: Use HPLC-MS to rule out degradation products (e.g., methoxy group cleavage) .

Q. How can computational modeling predict reactivity of the diketone moiety?

- Methodology:

-

DFT Calculations: Optimize geometry using software (e.g., Gaussian) to assess electrophilicity of carbonyl groups .

-

Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.

-

Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Table 2: Computational Parameters for Reactivity Studies

Parameter Recommendation Basis Set B3LYP/6-311+G(d,p) Solvent Model PCM (Polarizable Continuum) Temperature 298 K

Q. What synthetic routes optimize yield while minimizing side reactions?

- Protocol:

- Friedel-Crafts Acylation: React 3,4,5-trimethoxybenzene with diketone precursors under anhydrous AlCl₃ catalysis .

- Protection-Deprotection: Temporarily protect methoxy groups during synthesis using TMSCl to prevent undesired oxidation .

- In-situ Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .

Critical Considerations

- Structural Variants: The 3,4,5-trimethoxy isomer may exhibit distinct electronic properties compared to the 2,4,5-isomer due to para-substitution effects. Computational comparisons are advised .

- Data Reproducibility: Cross-validate bioactivity findings using orthogonal assays (e.g., enzymatic vs. cell-based) to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.